(1H-Indol-2-ylmethyl)methylamine

Descripción general

Descripción

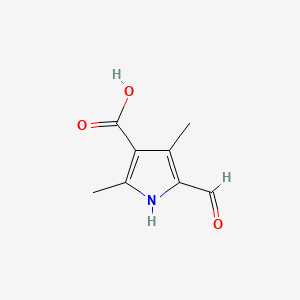

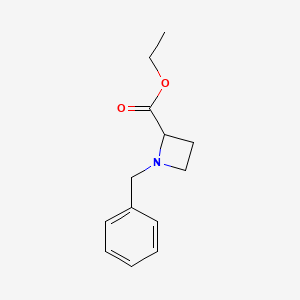

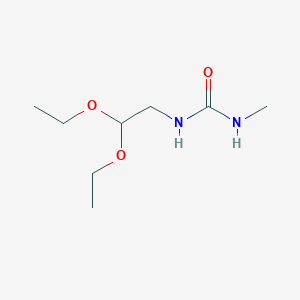

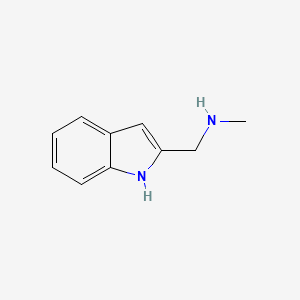

“(1H-Indol-2-ylmethyl)methylamine” is a heterocyclic compound . It is a solid substance with the empirical formula C10H12N2 and a molecular weight of 160.22 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “(1H-Indol-2-ylmethyl)methylamine” is represented by the SMILES stringCNCc1cc2ccccc2[nH]1 . The InChI key is RDIZNKNSMGEKKE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“(1H-Indol-2-ylmethyl)methylamine” is a solid substance . It has an empirical formula of C10H12N2 and a molecular weight of 160.22 .Aplicaciones Científicas De Investigación

Hepatic Protection and Chronic Liver Diseases

Indoles, including indole-3-carbinol (I3C) and its derivatives, exhibit pleiotropic protective effects on chronic liver injuries. These compounds regulate transcriptional factors, relieve oxidative stress, modulate enzymes relevant to hepatitis viral replication and metabolism, and function as immunomodulatory agents. Their anti-fibrosis, anti-tumor, anti-oxidant, and anti-inflammatory effects on hepatic protection have been well documented (Wang et al., 2016).

Neuroprotective and Immunomodulatory Roles

The sigma-1 receptor-mediated role of dimethyltryptamine (DMT), a derivative of indole, has been investigated for its tissue protective, regenerative, and immune-enhancing properties. The engagement of DMT with sigma-1 receptors suggests a universal role in cellular protective mechanisms, which extends beyond its psychotropic effects, indicating potential for medical therapy development (Frecska et al., 2013).

Anticancer Applications

Indoleamine-2,3-dioxygenase (IDO) expression in various cancers has been associated with decreased immune cell infiltration and increased regulatory T lymphocytes in tumor environments. IDO's role in tryptophan catabolism suggests a mechanism for tumors to escape immunologically mediated rejection, making IDO inhibition a promising approach for cancer immunotherapy (Godin-Ethier et al., 2011).

Methionine Dependency in Cancer

The phenomenon of methionine dependency in cancer suggests that restriction of methionine can be an important strategy in cancer growth control. Methionine-dependent cancers, due to defects in the methionine de novo and salvage pathways, may be selectively targeted by dietary methionine restriction or methioninase to inhibit cancer growth, providing a nutritional strategy potentially useful in clinical settings (Cavuoto & Fenech, 2012).

Serotonin Receptor Interactions

Geissoschizine methyl ether (GM), an indole alkaloid, binds to multiple serotonin receptor subtypes, exhibiting partial agonistic activity for 5-HT1A receptors and antagonistic activity for 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This highlights the pharmacological importance of indole derivatives in regulating various serotonergic activities or functions, underscoring their therapeutic potential (Ikarashi, Sekiguchi, & Mizoguchi, 2018).

Safety And Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Propiedades

IUPAC Name |

1-(1H-indol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIZNKNSMGEKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301289 | |

| Record name | N-Methyl-1H-indole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Indol-2-ylmethyl)methylamine | |

CAS RN |

90888-62-3 | |

| Record name | N-Methyl-1H-indole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90888-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1H-indole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.